REACTION_CXSMILES
|
C(O[C:6](=O)[NH:7][CH2:8][CH2:9][CH:10]([OH:15])[C:11]([F:14])([F:13])[F:12])(C)(C)C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[F:12][C:11]([F:14])([F:13])[CH:10]([OH:15])[CH2:9][CH2:8][NH:7][CH3:6] |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCC(C(F)(F)F)O)=O
|
Name
|
|
Quantity
|
0.321 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
|
21 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
by refluxing for 3 h
|
Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
carefully quenched with excess sodium sulphalte decahydrate
|
Type
|
ADDITION
|
Details
|
Additional THF and diethyl ether were added to aid
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a bed of Celite™
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to a white solid
|
Type
|
CUSTOM
|
Details
|
The solid was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 10% 2M ammonia in methanol/90% dichloromethane and 20% 2M ammonia in methanol/80% dichloromethane (v/v)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(CCNC)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.218 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 61.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |